![molecular formula C16H12BrN3O3 B2617469 4-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865285-79-6](/img/structure/B2617469.png)
4-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as BMOB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. BMOB has been shown to exhibit potent inhibitory effects on certain enzymes and has been used as a tool in various biochemical and physiological studies.
Scientific Research Applications
Photodynamic Therapy Applications
A study focused on synthesizing and characterizing new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including those with oxadiazole structures similar to 4-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds demonstrated excellent properties as photosensitizers in photodynamic therapy (PDT), with high singlet oxygen quantum yields and good fluorescence properties. Their potential for treating cancer through PDT highlights the significance of oxadiazole derivatives in developing Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Evaluation
Another study synthesized 1,3,4-oxadiazole derivatives and evaluated their anticancer activity, using a methodology that could be relevant for compounds like 4-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. The derivatives exhibited moderate to good activity against breast cancer cell lines, indicating the potential of oxadiazole compounds in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Crystal Structure Analysis
Research on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provides insights into the molecular structure and interaction potential of similar compounds. This knowledge is crucial for understanding the physicochemical properties and reactivity of oxadiazole derivatives, which can inform their application in various scientific research contexts (Kumara et al., 2017).
Nematocidal Activity
A study on the synthesis and evaluation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety revealed good nematocidal activity against Bursaphelenchus xylophilus. This suggests that compounds with oxadiazole groups, such as 4-bromo-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, could serve as leads in the development of new nematicides, demonstrating their versatility beyond medical applications (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRRHYMTFVPCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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